molecular formula C29H32N2O4 B2379182 (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 941947-99-5

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2379182
CAS No.: 941947-99-5
M. Wt: 472.585
InChI Key: NORPBVDKCPDMPW-UHFFFAOYSA-N
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Description

The compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that features a benzofuran moiety, a piperazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol derivatives under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Methanone Group Introduction: The methanone group is typically introduced through Friedel-Crafts acylation reactions using acyl chlorides and Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the methanone group, converting it to a secondary alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the benzofuran and piperazine moieties suggests it may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties. For example, its structural rigidity and functional groups could make it suitable for use in polymers or as a precursor for advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
  • (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is unique due to the presence of the methoxy group on the piperazine ring. This functional group can influence the compound’s electronic properties, solubility, and interactions with biological targets, potentially enhancing its bioactivity and specificity.

Properties

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O4/c1-29(2)19-23-7-6-10-26(27(23)35-29)34-20-21-11-13-22(14-12-21)28(32)31-17-15-30(16-18-31)24-8-4-5-9-25(24)33-3/h4-14H,15-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORPBVDKCPDMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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